Cas no 82190-68-9 (5-(bromomethyl)-2-methyl-1,3-oxazole)

5-(bromomethyl)-2-methyl-1,3-oxazole is a versatile organic compound with significant applications in medicinal chemistry. Its unique structure, characterized by the 1,3-oxazole ring and bromomethyl substituent, offers enhanced reactivity and selectivity in synthetic reactions. This compound is highly valued for its potential in the development of novel pharmaceuticals and agrochemicals due to its ability to facilitate specific chemical transformations.
5-(bromomethyl)-2-methyl-1,3-oxazole structure
82190-68-9 structure
Product Name:5-(bromomethyl)-2-methyl-1,3-oxazole
CAS No:82190-68-9
MF:C5H6BrNO
MW:176.01124048233
MDL:MFCD11101416
CID:1805766
PubChem ID:12808786
Update Time:2025-06-18

5-(bromomethyl)-2-methyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 5-(bromomethyl)-2-methyl-
    • 5-(Bromomethyl)-2-methyl-1,3-oxazole
    • EN300-244495
    • 5-(bromomethyl)-2-methyloxazole
    • 82190-68-9
    • 5-(bromomethyl)-2-methyl-oxazole
    • 5-bromomethyl-2-methyloxazole
    • DB-206412
    • SCHEMBL873971
    • QNWXXDZUTFZYRH-UHFFFAOYSA-N
    • 5-(bromomethyl)-2-methyl-1,3-oxazole
    • MDL: MFCD11101416
    • Inchi: 1S/C5H6BrNO/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3
    • InChI Key: QNWXXDZUTFZYRH-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C)O1

Computed Properties

  • Exact Mass: 174.96328g/mol
  • Monoisotopic Mass: 174.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26Ų

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Additional information on 5-(bromomethyl)-2-methyl-1,3-oxazole

Introduction to 5-(bromomethyl)-2-methyl-1,3-oxazole (CAS No. 82190-68-9)

5-(bromomethyl)-2-methyl-1,3-oxazole, identified by its Chemical Abstracts Service (CAS) number 82190-68-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a bromomethyl substituent on the 1,3-oxazole ring, making it a versatile intermediate for synthesizing various biologically active molecules. The structural motif of 1,3-oxazole is well-documented for its role in medicinal chemistry due to its ability to form stable complexes with biological targets, thereby serving as a key scaffold in drug development.

The bromomethyl functional group attached to the 1,3-oxazole core enhances the reactivity of the molecule, allowing for further functionalization through nucleophilic substitution reactions. This property makes 5-(bromomethyl)-2-methyl-1,3-oxazole particularly valuable in constructing more complex structures, such as peptidomimetics and kinase inhibitors. Recent advancements in synthetic methodologies have leveraged this compound to develop novel therapeutic agents targeting various diseases.

In the context of modern pharmaceutical research, 5-(bromomethyl)-2-methyl-1,3-oxazole has been utilized in the synthesis of small-molecule inhibitors that modulate enzyme activity. For instance, studies have demonstrated its role in generating compounds that inhibit protein-protein interactions and disrupt signaling pathways implicated in cancer and inflammatory diseases. The methyl group at the 2-position of the 1,3-oxazole ring contributes to steric and electronic tuning, influencing the binding affinity and selectivity of derived molecules.

One notable application of 5-(bromomethyl)-2-methyl-1,3-oxazole is in the development of antiviral agents. Researchers have explored its derivatives as potential inhibitors of viral proteases and polymerases. The bromomethyl moiety facilitates the introduction of additional pharmacophores that can interact with viral targets, offering a strategic approach to designing next-generation antiviral drugs. These efforts align with global initiatives to combat emerging infectious diseases by providing novel chemical entities for drug discovery.

The compound's utility extends beyond therapeutic applications; it also plays a crucial role in materials science and agrochemical research. For example, derivatives of 5-(bromomethyl)-2-methyl-1,3-oxazole have been investigated as precursors for high-performance polymers and specialty chemicals. The structural rigidity provided by the 1,3-oxazole ring enhances material properties such as thermal stability and mechanical strength, making it an attractive building block for advanced materials.

Recent studies have also highlighted the importance of green chemistry principles in synthesizing 5-(bromomethyl)-2-methyl-1,3-oxazole and its derivatives. Researchers are increasingly adopting catalytic methods and solvent-free reactions to minimize waste and improve efficiency. These sustainable approaches not only align with environmental regulations but also enhance scalability for industrial production. The development of such eco-friendly synthetic routes underscores the growing emphasis on responsible chemical manufacturing.

The pharmacological potential of 5-(bromomethyl)-2-methyl-1,3-oxazole continues to be explored through high-throughput screening (HTS) campaigns and structure-based drug design (SBDD). Computational modeling techniques have been instrumental in predicting binding modes and optimizing lead compounds derived from this scaffold. Such integrative strategies accelerate the discovery process by leveraging both experimental data and theoretical insights.

In conclusion,5-(bromomethyl)-2-methyl-1,3-oxazole (CAS No. 82190-68-9) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features—comprising a bromomethyl substituent on a 1,3-oxazole ring—make it an invaluable intermediate for constructing biologically active molecules. As research progresses, this compound will likely continue to contribute to innovative solutions in drug development and material engineering.

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